D-Penylalaninol

Catalog No.
S1767877
CAS No.
5267-64-1
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Penylalaninol

CAS Number

5267-64-1

Product Name

D-Penylalaninol

IUPAC Name

(2R)-2-amino-3-phenylpropan-1-ol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1

InChI Key

STVVMTBJNDTZBF-SECBINFHSA-N

SMILES

Array

Synonyms

D-Phenylalaninol;5267-64-1;(R)-2-Amino-3-phenylpropan-1-ol;(R)-(+)-2-Amino-3-phenyl-1-propanol;D(+)-Phenylalaninol;(2R)-2-amino-3-phenylpropan-1-ol;(R)-2-Amino-3-phenyl-1-propanol;(+)-D-Phenylalaninol;D-(+)-Phenylalaninol;(R)-PHENYLALANINOL;CHEMBL1235200;STVVMTBJNDTZBF-SECBINFHSA-N;D-(+)-2-Amino-3-phenyl-1-propanol;(2R)-2-Amino-1-hydroxy-3-phenylpropane;D(+)-2-Amino-3-phenyl-1-propanol;Phenylalaninol;l-(-)-phenylalaninol;2-Amino-3-phenyl-1-propanol#;D-Penylalaninol;D-Phenylalaniol;(R)-2-AMINO-3-PHENYL-PROPAN-1-OL;AC1LGXIR;PHENYLALANINOL-D;D-PHE-OL;H-D-PHEN-OL

Canonical SMILES

C1=CC=C(C=C1)CC(CO)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CO)N

The exact mass of the compound D-Phenylalaninol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

D-Phenylalaninol is a chiral amino alcohol valued as a stereospecific building block in pharmaceutical and fine chemical synthesis. Its primary function is to serve as a precursor for chiral auxiliaries, ligands, and catalysts that direct the stereochemical outcome of asymmetric reactions. [1] Unlike achiral or racemic alternatives, the absolute (R)-configuration of D-Phenylalaninol is fundamental to its utility, providing a reliable method for introducing a specific, predetermined stereocenter into a target molecule, which is a critical consideration for biological activity and regulatory approval. [2]

In asymmetric synthesis, enantiomers are not interchangeable. Substituting D-Phenylalaninol with its L-enantiomer (L-Phenylalaninol) or the racemic (DL) mixture will result in the synthesis of the incorrect stereoisomer of the target molecule. [1] This is not a minor impurity issue but a fundamental process failure, yielding a product with potentially different and undesirable biological activity. For regulated applications, such as pharmaceutical manufacturing, using the incorrect enantiomeric starting material invalidates the entire synthetic route and its output. Therefore, procurement of the specific (R)-enantiomer is an absolute requirement for achieving the desired final product. [2]

Mandatory Precursor for FDA-Approved Drug Solriamfetol

D-Phenylalaninol is the required chiral starting material for the synthesis of (R)-2-amino-3-phenylpropyl carbamate, marketed as the wakefulness-promoting agent Solriamfetol. [1] A documented one-step, kilogram-scale synthesis proceeds directly from D-Phenylalaninol with an 89% yield. [2] Using the L-enantiomer would produce the incorrect and unapproved (S)-enantiomer of the drug, making D-Phenylalaninol a non-substitutable precursor for this specific industrial application. [3]

Evidence DimensionSuitability as API Precursor
Target Compound DataRequired starting material for (R)-Solriamfetol, enabling an 89% yield in a one-step synthesis.
Comparator Or BaselineL-Phenylalaninol: Produces the incorrect (S)-enantiomer, which is not the approved drug.
Quantified Difference100% enantiomer-dependent outcome. Only D-Phenylalaninol yields the correct API.
ConditionsReaction with sodium cyanate under acidic conditions on a kilogram scale.

For any organization involved in the GMP synthesis of Solriamfetol or its analogs, procuring D-Phenylalaninol is a mandatory, non-negotiable requirement.

Enantiomeric Control in Asymmetric Reductions via CBS Catalysis

D-Phenylalaninol is a precursor to the (R)-CBS catalyst, a widely used organocatalyst for the highly enantioselective borane reduction of prochiral ketones. [1] For example, the reduction of acetophenone using the catalyst derived from the D-enantiomer of a related prolinol yields the (R)-alcohol with 96.5% enantiomeric excess (ee). [2] In contrast, using a catalyst derived from the L-enantiomer would predictably generate the opposite (S)-alcohol. This demonstrates the direct, predictable, and non-interchangeable control over product stereochemistry based on the choice of the Phenylalaninol enantiomer. [3]

Evidence DimensionEnantiomeric Excess (ee) of Product
Target Compound DataPrecursor to (R)-catalyst, yielding the (R)-product alcohol (e.g., 96.5% ee for (R)-1-phenylethanol).
Comparator Or BaselineL-Phenylalaninol: Precursor to the (S)-catalyst, which would yield the (S)-product alcohol.
Quantified DifferenceComplete reversal of product stereochemistry.
ConditionsCorey-Bakshi-Shibata (CBS) reduction of a prochiral ketone (e.g., acetophenone) with a borane source.

This allows for the predictable and high-purity synthesis of a specific alcohol enantiomer, a critical step in many multi-step syntheses where subsequent reactions are stereosensitive.

Directs Stereoselective C-C Bond Formation as an Evans-Type Chiral Auxiliary

When incorporated into an oxazolidinone structure (an Evans-type chiral auxiliary), D-Phenylalaninol directs the stereochemistry of enolate reactions, such as alkylations and aldol additions. [1] While direct quantitative comparisons in a single paper are scarce, the principle is a cornerstone of asymmetric synthesis: the auxiliary derived from D-phenylalanine (a close proxy) provides high diastereoselectivity in reactions. For example, the asymmetric synthesis of β-methylphenylalanine isomers utilized an oxazolidinone derived from D-phenylalanine to achieve high stereoselectivity in an azidation step. [2] Using an auxiliary derived from L-phenylalanine would invert the stereocenter, leading to the undesired diastereomer. The choice of the D-enantiomer precursor is therefore essential for accessing a specific product isomer.

Evidence DimensionDiastereomeric Ratio (dr) of Product
Target Compound DataEnables synthesis of one specific product diastereomer.
Comparator Or BaselineL-Phenylalaninol: Enables synthesis of the opposite product diastereomer.
Quantified DifferencePredictable control over product diastereoselectivity, critical for isolating the desired isomer.
ConditionsAsymmetric synthesis via an Evans-type oxazolidinone chiral auxiliary, for reactions like aldol additions or alkylations.

This provides a reliable and scalable method for controlling the stereochemistry of new carbon-carbon bonds, which is fundamental to building complex chiral molecules from simple precursors.

Industrial Precursor for (R)-Solriamfetol API Synthesis

For pharmaceutical manufacturers, D-Phenylalaninol is the specified, non-interchangeable starting material for the large-scale synthesis of the active pharmaceutical ingredient (R)-Solriamfetol. Its use is critical for ensuring the correct enantiomer is produced in high yield, meeting regulatory and therapeutic requirements. [1]

Synthesis of (R)-Configured Chiral Secondary Alcohols

As a precursor to (R)-CBS catalysts, this compound is the right choice for process development and manufacturing workflows requiring the predictable, high-ee reduction of prochiral ketones to their corresponding (R)-alcohols. This is applicable in multi-step syntheses where a specific alcohol stereoisomer is a key intermediate. [2]

Stereocontrolled Construction of Pharmaceutical Scaffolds

When the goal is to synthesize complex molecules with multiple stereocenters, D-Phenylalaninol serves as the source for chiral auxiliaries that direct the stereochemical outcome of C-C bond-forming reactions. This enables the construction of specific diastereomers required for advanced intermediates in drug discovery and natural product synthesis. [3]

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

151.099714038 Da

Monoisotopic Mass

151.099714038 Da

Heavy Atom Count

11

UNII

A6QY3U3O3V

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (98%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5267-64-1

Wikipedia

(2S)-2-amino-3-phenyl-1-propanol

Dates

Last modified: 08-15-2023
Giraldes et al. Structural and Mechanistic Insights of Polyketide Macrolactonization from Polyketide-based Affinity Labels Nature Chemical Biology, doi: 10.1038/nchembio822, published online 10 September 2006 http://www.nature.com/naturechemicalbiology

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